molecular formula C11H16O4 B074687 1,3-Propanediol dimethacrylate CAS No. 1188-09-6

1,3-Propanediol dimethacrylate

Cat. No. B074687
CAS RN: 1188-09-6
M. Wt: 212.24 g/mol
InChI Key: HTWRFCRQSLVESJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Propanediol dimethacrylate (1,3-PDMA) is a chemical compound that is widely used in scientific research. It is a type of dimethacrylate monomer that is used in the synthesis of various materials, including dental composites, adhesives, and coatings.

Scientific Research Applications

1,3-Propanediol dimethacrylate has numerous scientific research applications, including its use in the synthesis of dental composites, adhesives, and coatings. It is also used in the production of polymer-based materials for drug delivery systems, tissue engineering, and biomedical applications. Additionally, 1,3-Propanediol dimethacrylate is used in the synthesis of various types of polymers, including polyurethanes, polyesters, and polyacrylates.

Mechanism Of Action

The mechanism of action of 1,3-Propanediol dimethacrylate is related to its ability to polymerize and crosslink with other monomers. When 1,3-Propanediol dimethacrylate is used in the synthesis of dental composites, it polymerizes and crosslinks with other monomers to form a hard and durable material that is resistant to wear and tear. Similarly, when 1,3-Propanediol dimethacrylate is used in the production of drug delivery systems, it polymerizes and crosslinks with other monomers to form a material that can release drugs in a controlled manner.

Biochemical And Physiological Effects

1,3-Propanediol dimethacrylate has been shown to have low toxicity and biocompatibility, making it suitable for use in biomedical applications. Studies have shown that 1,3-Propanediol dimethacrylate does not cause significant cytotoxicity or genotoxicity in vitro. Additionally, in vivo studies have shown that 1,3-Propanediol dimethacrylate does not cause significant inflammation or tissue damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1,3-Propanediol dimethacrylate in lab experiments is its versatility. It can be used in the synthesis of various types of materials, including dental composites, adhesives, and coatings. Additionally, 1,3-Propanediol dimethacrylate has low toxicity and biocompatibility, making it suitable for use in biomedical applications. However, one of the limitations of using 1,3-Propanediol dimethacrylate is related to its potential for polymerization and crosslinking. This can make it difficult to control the properties of the material being synthesized.

Future Directions

There are numerous future directions for the use of 1,3-Propanediol dimethacrylate in scientific research. One area of interest is the development of new drug delivery systems that can release drugs in a more controlled and targeted manner. Additionally, there is interest in using 1,3-Propanediol dimethacrylate in the production of new types of biomedical materials, including scaffolds for tissue engineering and implants for medical devices. Finally, there is ongoing research into the synthesis of new types of polymers using 1,3-Propanediol dimethacrylate and other monomers.

Synthesis Methods

The synthesis of 1,3-Propanediol dimethacrylate involves a two-step reaction process. The first step involves the reaction of glycerol with methacrylic acid to produce glycerol dimethacrylate. The second step involves the reaction of glycerol dimethacrylate with 1,3-propanediol to produce 1,3-Propanediol dimethacrylate. The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure conditions.

properties

CAS RN

1188-09-6

Product Name

1,3-Propanediol dimethacrylate

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

3-(2-methylprop-2-enoyloxy)propyl 2-methylprop-2-enoate

InChI

InChI=1S/C11H16O4/c1-8(2)10(12)14-6-5-7-15-11(13)9(3)4/h1,3,5-7H2,2,4H3

InChI Key

HTWRFCRQSLVESJ-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCCOC(=O)C(=C)C

Canonical SMILES

CC(=C)C(=O)OCCCOC(=O)C(=C)C

Other CAS RN

1188-09-6

Pictograms

Irritant

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.